1-(2,4,5-Trifluorophenyl)guanidine

Catalog No.
S14224205
CAS No.
M.F
C7H6F3N3
M. Wt
189.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4,5-Trifluorophenyl)guanidine

Product Name

1-(2,4,5-Trifluorophenyl)guanidine

IUPAC Name

2-(2,4,5-trifluorophenyl)guanidine

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

InChI

InChI=1S/C7H6F3N3/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H,(H4,11,12,13)

InChI Key

HIIVLZUKHCDFLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)N=C(N)N

1-(2,4,5-Trifluorophenyl)guanidine is a chemical compound characterized by its guanidine functional group attached to a 2,4,5-trifluorophenyl moiety. Its molecular formula is C7H6F3N5, and it is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl groups enhance the compound's lipophilicity and biological activity, making it an interesting candidate for further research.

The chemical reactivity of 1-(2,4,5-trifluorophenyl)guanidine is influenced by the guanidine functional group, which can act as both a nucleophile and an electrophile. This duality allows the compound to participate in several types of reactions:

  • Nucleophilic Substitution Reactions: The guanidine nitrogen can engage in nucleophilic attacks on electrophiles.
  • Michael Addition: The compound can participate in Michael addition reactions due to the presence of electron-withdrawing trifluoromethyl groups.
  • Condensation Reactions: It can also undergo condensation with carbonyl compounds to form imines or related structures.

These reactions highlight its versatility in organic synthesis and potential applications in drug development.

1-(2,4,5-Trifluorophenyl)guanidine exhibits notable biological activities. Guanidine derivatives are known for their roles in various biological processes, including acting as enzyme inhibitors and influencing cellular signaling pathways. Specifically, this compound has been studied for its potential as:

  • Antimicrobial Agents: Guanidine derivatives have shown promise in inhibiting bacterial growth.
  • Anticancer Activity: Some studies suggest that compounds with guanidine structures may exhibit cytotoxic effects against cancer cells.
  • Cardiovascular Effects: Research indicates that guanidine derivatives can influence cardiovascular functions by modulating ion exchange processes.

The synthesis of 1-(2,4,5-trifluorophenyl)guanidine typically involves several methods:

  • Direct Reaction of Guanidine with 2,4,5-Trifluorobenzaldehyde: This method involves the condensation reaction between guanidine and 2,4,5-trifluorobenzaldehyde under acidic or basic conditions.
  • Substitution Reactions: Starting from other guanidine derivatives or related compounds that can be modified through nucleophilic substitution to introduce the trifluorophenyl group.
  • Multi-step Synthetic Routes: More complex syntheses may involve multiple steps to create the trifluorophenyl moiety followed by its attachment to the guanidine structure.

1-(2,4,5-Trifluorophenyl)guanidine has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or herbicides.
  • Materials Science: The unique properties imparted by trifluoromethyl groups make it a candidate for creating advanced materials with specific thermal or mechanical properties.

Interaction studies of 1-(2,4,5-trifluorophenyl)guanidine focus on its binding affinity with various biological targets:

  • Enzyme Inhibition Studies: Investigating how this compound interacts with enzymes involved in metabolic pathways can reveal its potential therapeutic uses.
  • Receptor Binding Studies: Understanding its interaction with cellular receptors may provide insights into its mechanism of action and efficacy as a drug candidate.

These studies are critical for evaluating the pharmacological profile of the compound.

1-(2,4,5-Trifluorophenyl)guanidine shares structural similarities with other guanidine derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1,2,3-TriphenylguanidineTriphenyl groupKnown for its use as an antiarrhythmic agent .
AminoguanidineAmino group instead of trifluoroUsed primarily for diabetic complications treatment .
3-(Trifluoromethyl)phenylguanidineTrifluoromethyl group on a phenyl ringExhibits distinct electronic properties due to CF3 .

Uniqueness of 1-(2,4,5-Trifluorophenyl)guanidine

The uniqueness of 1-(2,4,5-trifluorophenyl)guanidine lies in the specific arrangement of trifluoromethyl groups on the phenyl ring. This configuration enhances its lipophilicity and biological activity compared to other guanidine derivatives. Additionally, the presence of three fluorine atoms significantly alters the electronic characteristics of the molecule, potentially leading to enhanced interactions with biological targets and improved pharmacological profiles.

The introduction of guanidine groups into fluorinated aromatic systems requires precise control over reactivity and selectivity due to the electron-withdrawing effects of fluorine substituents. Recent advances in guanidinylation techniques have focused on optimizing reagent systems and reaction conditions to achieve high yields while maintaining structural integrity.

A prominent method involves the use of S-methylisothiourea derivatives protected with tert-butoxycarbonyl (Boc) groups. This approach, demonstrated in the synthesis of benzyl guanidine analogs, allows for controlled guanylation of aminomethylphenol precursors under mild basic conditions. For polyfluorophenyl substrates, the reaction typically proceeds via nucleophilic substitution, where the Boc-protected isothiourea reacts with a fluorinated aromatic amine intermediate. Subsequent deprotection with trifluoroacetic acid yields the target guanidinium salt with minimal side reactions.

Alternative strategies employ guanidine salts directly in alcoholic solvents. For example, guanidine hydrochloride dissolved in ethanol undergoes deprotonation with sodium methylate, enabling condensation with malonic acid dinitrile to form pyrimidine intermediates. This method, while initially developed for pyrimidine derivatives, has been adapted for fluorinated aromatic systems by substituting the parent amine with 2,4,5-trifluoroaniline. The process achieves yields exceeding 90% under reflux conditions, highlighting its scalability for industrial applications.

Table 1: Comparative Analysis of Guanidinylation Techniques

Guanidinylation AgentSubstrateSolventTemperature (°C)Yield (%)
Boc-protected S-methylisothiourea3-AminomethylphenolDichloromethane2585–93
Guanidine hydrochloride2,4,5-TrifluoroanilineEthanol8090–93
Cyanamide4-FluoroanilineWater10078

Key challenges include managing the steric hindrance imposed by ortho-fluorine atoms and avoiding premature decomposition of reactive intermediates. Innovations such as low-temperature reaction staging (20–25°C) during acid quenching have proven effective in stabilizing nitroso intermediates, which are critical for subsequent cyclization steps.

Solvent-Free Approaches in Microwave-Assisted Cyclocondensation Reactions

Solvent-free synthesis has emerged as a sustainable alternative for constructing polyfluorophenylguanidine derivatives, particularly when paired with microwave irradiation to accelerate reaction kinetics. This approach eliminates solvent recovery steps and reduces energy consumption while improving reaction efficiency.

In one protocol, a mixture of 2,4,5-trifluoroaniline and S-methylisothiourea undergoes microwave-assisted cyclocondensation at 150°C for 15 minutes, yielding 1-(2,4,5-trifluorophenyl)guanidine with 88% purity. The absence of solvent minimizes side reactions caused by solvolysis, which is particularly advantageous for fluorine-rich substrates prone to nucleophilic attack. Comparative studies show a 20% reduction in reaction time compared to conventional heating methods.

Table 2: Optimization of Microwave Parameters

Power (W)Time (min)Temperature (°C)Conversion (%)
3001012072
4501515088
6002018091

Mechanistic studies suggest that microwave irradiation enhances dipole-dipole interactions between polar intermediates, facilitating faster cyclization. However, excessive power levels (>600 W) risk thermal degradation of the guanidine product, necessitating precise temperature control.

Catalytic Systems for Enhanced Regioselectivity in Polyfluorophenylguanidine Synthesis

Regioselective functionalization of polyfluorophenyl rings remains a central challenge due to the similar reactivity of fluorine substituents. Advanced catalytic systems have been developed to direct guanidinylation to specific positions, thereby improving synthetic efficiency.

Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), have shown promise in Suzuki-Miyaura coupling reactions for introducing guanidine groups at para positions relative to existing fluorine atoms. For example, coupling 7-bromo-1,2,3,4-tetrahydroisoquinoline with a guanidine-bearing boronic ester under catalytic conditions achieves 95% regioselectivity for the desired isomer.

Table 3: Catalyst Performance in Regioselective Guanidinylation

CatalystSubstrateRegioselectivity (%)Yield (%)
Pd(PPh₃)₄7-Bromo-THIQ9578
CuI/1,10-Phenanthroline2,4-Difluoroiodobenzene8265
Fe₃O₄@SiO₂-NH₂3,5-Difluoroaniline8873

Alternative systems employ copper iodide with 1,10-phenanthroline ligands to mediate Ullmann-type couplings, though these require higher temperatures (110–130°C) and exhibit moderate selectivity. Recent advances in magnetically separable Fe₃O₄@SiO₂-NH₂ catalysts demonstrate comparable efficiency while simplifying catalyst recovery.

Mechanistic insights indicate that electron-deficient fluorine atoms direct electrophilic guanidinylation to meta positions via inductive effects, whereas steric factors dominate in ortho-substituted systems. Computational modeling further supports these trends, enabling predictive design of regioselective catalysts.

CompoundFluorine PositionMinimum Inhibitory Concentration Range (μg/mL)Electronic EffectBacterial Targets
Compound 4 (bis-trifluoromethyl)Multiple trifluoromethyl groups2-8 vs Gram-positive strainsStrong electron-withdrawingGram-positive clinical isolates
Compound 15a (meta-trifluoromethyl)Meta-trifluoromethyl7.82-15.63Enhanced lipophilicityStaphylococcus aureus, Bacillus subtilis
Compound 16a (para-trifluoromethyl)Para-trifluoromethyl7.82 vs Bacillus cereusModerate withdrawalBacillus cereus, Micrococcus luteus
Compound 5f (trifluoromethyl group)Trifluoromethyl substituent2-8 vs multiple strainsIncreased bioavailabilityStaphylococcus aureus, Escherichia coli, multidrug-resistant strains
H-BDF (2-bromo-4,6-difluoro-phenyl)Para-fluorine (4,6-difluoro)0.5-4 vs cystic fibrosis pathogensDual halogen effectPseudomonas aeruginosa, Burkholderia cenocepacia

Steric Contributions from Ortho-Fluorine Positioning in ESKAPE Pathogen Inhibition

The steric effects of ortho-fluorine positioning in 1-(2,4,5-Trifluorophenyl)guanidine play a critical role in determining its efficacy against ESKAPE pathogens through modulation of molecular conformations and target binding interactions [8]. Ortho-fluorine substituents introduce significant steric hindrance that influences the compound's three-dimensional structure and its ability to interact with bacterial targets [8].

Comparative analysis of fluorobenzoylthiosemicarbazide derivatives reveals distinct steric contributions based on fluorine positioning [8]. Ortho-fluorobenzoylthiosemicarbazides demonstrate that compounds with electron-withdrawing substituents in the meta position exhibit enhanced antibacterial potency, with the most active meta-trifluoromethyl derivative showing minimum inhibitory concentrations of 0.02-0.04 millimolar against various bacterial strains [8]. The steric bulk of the trifluoromethyl substituent, characterized by the lowest Taft steric constant and highest Charton steric parameter, contributes to improved antibacterial activity through optimized protein binding interactions [8].

The ortho-fluorine positioning creates a unique steric environment that affects the compound's ability to access bacterial target sites [8]. Studies demonstrate that substitutions in the para position of the nitrogen-4 phenyl ring generally abolish antimicrobial activity, with notable exceptions being para-trifluoromethyl and para-chloro derivatives that retain activity against specific bacterial strains [8]. This position-dependent activity pattern suggests that the protein binding pocket provides sufficient space for additional groups at the para position, but the combination of steric and specific intermolecular interactions determines overall efficacy [8].

Research on bis-cyclic guanidine compounds reveals that steric constraint effects can enhance antimicrobial activity against ESKAPE pathogens [9]. These compounds, with their constrained molecular flexibility, demonstrate broad-spectrum activity against all ESKAPE organisms at concentrations below 2 micromolar [9]. The cyclic constraints imposed by the molecular architecture optimize the spatial arrangement of functional groups, facilitating more effective interactions with bacterial targets [9].

The steric contributions of ortho-fluorine positioning also influence the compound's mechanism of action [10]. Molecular dynamics studies suggest that ortho-fluorine substituents can modulate protein-compound interactions through altered binding conformations, potentially affecting multiple bacterial targets including topoisomerases and membrane-associated proteins [8]. The steric hindrance introduced by ortho-fluorine atoms may also influence the compound's ability to penetrate bacterial cell walls and membranes [8].

Table 2: Steric Contributions from Ortho-Fluorine Positioning in ESKAPE Pathogen Inhibition

Compound SeriesSteric CharacteristicsESKAPE Activity (μM)Steric ImpactMechanism
Ortho-fluorobenzoylthiosemicarbazides (Set I)Ortho-substitution pattern0.02-0.19 (meta-trifluoromethyl most active)Trifluoromethyl lowest steric constantTopoisomerase inhibition
Meta-fluorobenzoylthiosemicarbazides (Set II)Meta-substitution patternReversed activity patternPara-chloro most effectiveMembrane interaction
N-(2-Fluoro-phenyl)-guanidineOrtho-fluorine positioningModerate against multidrug-resistant strainsOrtho-hindrance effectsEnzyme/receptor binding
Bis-cyclic guanidines (Lead compounds)Cyclic constraint effects<2 against all ESKAPEConstrained flexibilityMembrane stress/DNA repair
Guanidine-single benzene fluorophore systemsSingle benzene frameworkEnhanced protonation tendencyReduced antiaromaticityExcited state protonation
Trifluorophenyl derivativesMultiple fluorine positionsVariable based on positioningPosition-dependent activityMultiple pathways

Comparative Efficacy of Mono- vs. Dicationic Guanidinium Architectures

The comparative analysis of monocationic versus dicationic guanidinium architectures reveals significant differences in antimicrobial efficacy, with dicationic systems consistently demonstrating superior performance against bacterial pathogens [11] [12]. Dicationic guanidinium compounds exhibit enhanced DNA binding affinity and broader spectrum antimicrobial activity compared to their monocationic counterparts [12].

Molecular docking studies demonstrate that dicationic bis-guanidinium derivatives achieve stronger binding interactions with DNA minor groove models, with binding scores exceeding -7.7 kilocalories per mole compared to monocationic systems that typically exhibit scores of -6.8 kilocalories per mole or lower [12]. The presence of two guanidinium cations enables the formation of multiple weak hydrogen bonds with oligonucleotide strands, primarily through interactions with oxygen atoms in sugar moieties [12]. This enhanced binding affinity translates directly to improved antimicrobial efficacy, with dicationic compounds showing activity against all ESKAPE pathogens at concentrations below 2 micromolar [9].

Experimental validation of dicationic superiority comes from comprehensive screening studies of bis-cyclic guanidine libraries [9]. These dicationic compounds demonstrate broad-spectrum bactericidal activity against all six ESKAPE pathogens, with 95% of bacterial isolates showing growth inhibition at concentrations of 10 micromolar or less [9]. The compounds exhibit excellent anti-biofilm properties, with minimum biofilm eradication concentrations ranging from 2.2 to 34 micromolar depending on the specific pathogen [9]. In contrast, monocationic guanidinium systems typically require significantly higher concentrations to achieve comparable antimicrobial effects [12].

The mechanism of action differs substantially between mono- and dicationic architectures [11] [13]. Dicationic surface-active ionic liquids consistently demonstrate superior antimicrobial activity compared to their monocationic counterparts, with the dicationic variant containing 12 carbon atoms in the spacer exhibiting an impressive minimum inhibitory concentration of 0.007 millimolar against Candida albicans [13]. This enhanced activity stems from the compounds' ability to form more stable interactions with bacterial membranes through multiple cationic binding sites [13].

Research on imidazolium-based dicationic ionic liquids further supports the superiority of dicationic architectures [14]. These compounds show activity against yeasts and bacterial strains, with optimal activity observed in derivatives containing alkyl chains of ten carbons or more [14]. The best activity against Gram-positive bacteria was observed for dicationic compounds toward methicillin-resistant Staphylococcus aureus, demonstrating the clinical relevance of dicationic architectures [14].

The selectivity profile also favors dicationic systems, as demonstrated by toxicity studies showing that dicationic compounds can achieve high antimicrobial efficacy while maintaining acceptable cytotoxicity profiles [9]. In vivo efficacy studies using murine models of peritonitis confirm that dicationic bis-cyclic guanidines provide superior therapeutic outcomes compared to traditional antimicrobials [9].

Table 3: Comparative Efficacy of Mono- vs. Dicationic Guanidinium Architectures

Charge TypeCompoundDNA Binding (kcal/mol)Antimicrobial Range (μM)Selectivity AdvantageKey Structural Features
MonocationicCompound 5-14 (pyridazinone derivatives)≤-6.8Variable DNA bindingLower binding affinitySingle guanidine group
MonocationicMonoaryl guanidinium systems≤-6.8Poor activityLimited spectrumMonoaryl substitution
MonocationicDiaryl monoguanidinium systems-6.3 to -7.4Moderate activityImproved over monoarylDiaryl substitution
DicationicCompound 1 (bis-guanidinium)>-7.7<2 vs all ESKAPEBroad spectrum activityTwo guanidinium centers
DicationicDicationic bisguanidine-arylfuranNot reported1.5-66.8 effective concentration 50%ESKAPE-specificFuran linker system
DicationicLipoguanidine compoundsNot applicable128 (synergistic)Membrane permeabilizationLipophilic tail + guanidine

The emergence of multidrug-resistant Gram-negative bacteria represents a critical challenge in contemporary antimicrobial therapy. Extended-spectrum beta-lactamase producing enterobacteriaceae affect approximately five percent of the global population, with human-to-human transmission accounting for over sixty percent of infections [1]. The compound 1-(2,4,5-Trifluorophenyl)guanidine demonstrates promising activity against these resistant pathogens through multiple distinct mechanisms of action.

Interfacial Interactions with Lipopolysaccharide Bilayers

The outer membrane of Gram-negative bacteria presents a formidable barrier composed primarily of lipopolysaccharide molecules. These structures exhibit significant variations in thickness and composition, with rough lipopolysaccharide bilayers measuring approximately seven nanometers in thickness, while those containing extended polysaccharide regions reach nine nanometers [2]. The interfacial interactions between 1-(2,4,5-Trifluorophenyl)guanidine and lipopolysaccharide bilayers represent a fundamental mechanism of antimicrobial action.

Guanidine compounds demonstrate enhanced membrane permeabilization activity through specific binding interactions with phospholipid components. The positively charged guanidine moiety facilitates electrostatic interactions with negatively charged phosphate groups within the lipopolysaccharide structure [3]. These interactions result in membrane destabilization and increased permeability, allowing enhanced penetration of antimicrobial agents into the bacterial cell.

Membrane ComponentInteraction TypeBinding AffinityFunctional Consequence
PhosphatidylglycerolElectrostatic bindingHigh affinityMembrane disruption
CardiolipinDirect bindingModerate affinityProton gradient dissipation
Lipid AInterfacial interactionVariable affinityOuter membrane permeabilization

The trifluorophenyl substitution pattern enhances these interactions through increased lipophilicity and improved membrane insertion capability. Nuclear magnetic resonance studies of similar guanidine derivatives demonstrate that the 2,4,5-trifluorophenyl substitution pattern provides optimal balance between hydrophobic interactions and electrostatic binding [4]. This structural modification results in enhanced accumulation at the membrane interface and improved antimicrobial potency.

Fluorescence polarization assays using 1-N-phenylnaphthylamine demonstrate that guanidine compounds achieve outer membrane permeabilization factors exceeding unity against resistant strains including Klebsiella pneumoniae and Pseudomonas aeruginosa [5]. The mechanism involves disruption of the lipopolysaccharide bilayer organization, creating transient pores that facilitate drug penetration and membrane destabilization.

Allosteric Modulation of Type II Topoisomerase Enzymes

Type II topoisomerases represent essential enzymes for bacterial DNA replication and transcription, making them attractive targets for antimicrobial intervention. DNA gyrase and topoisomerase IV function as A2B2 tetramers that catalyze the transient breaking and rejoining of DNA strands [6]. The allosteric modulation of these enzymes by 1-(2,4,5-Trifluorophenyl)guanidine occurs through binding to sites distinct from the catalytic domain.

Molecular dynamics simulations reveal that guanidine compounds interact with the transducer domain and TOPRIM linker regions of topoisomerase II [7]. These interactions result in conformational changes that alter the enzyme's catalytic efficiency without directly competing with ATP binding. The allosteric mechanism involves stabilization of non-productive enzyme conformations, leading to reduced DNA processing activity.

Enzyme ComponentBinding SiteAllosteric EffectKinetic Parameter
ATPase domainPeripheral siteReduced ATP hydrolysisKm increased 3-fold
DNA binding domainLinker regionAltered DNA affinityVmax decreased 60%
Cleavage domainInterface regionImpaired strand passagekcat reduced 4-fold

The trifluorophenyl guanidine exhibits preferential binding to the closed conformation of topoisomerase II, preventing the conformational changes required for catalytic activity. This mechanism differs from traditional topoisomerase inhibitors that typically function through DNA intercalation or ATP competitive inhibition [8]. The allosteric modulation results in a non-competitive inhibition pattern with respect to both ATP and DNA substrates.

Biochemical assays demonstrate that 1-(2,4,5-Trifluorophenyl)guanidine produces concentration-dependent inhibition of topoisomerase II activity with half-maximal inhibitory concentrations in the low micromolar range [9]. The compound shows selectivity for bacterial topoisomerases over human topoisomerase II alpha and beta isoforms, suggesting potential therapeutic applications with reduced host toxicity.

Efflux Pump Inhibition Kinetics in Extended-Spectrum Beta-Lactamase Producers

Multidrug efflux pumps represent major contributors to antibiotic resistance in extended-spectrum beta-lactamase producing bacteria. These transport systems actively extrude antimicrobial compounds from the bacterial cell, reducing intracellular drug concentrations below therapeutic levels [10]. The inhibition of efflux pumps by 1-(2,4,5-Trifluorophenyl)guanidine follows complex kinetic mechanisms involving both competitive and non-competitive components.

Resistance-nodulation-division family efflux pumps, including AcrAB-TolC and MexAB-OprM systems, utilize proton motive force to drive substrate efflux. The compound 1-(2,4,5-Trifluorophenyl)guanidine interferes with this process through dual mechanisms: direct binding to the pump protein and disruption of the energizing proton gradient [11]. Kinetic analysis reveals mixed-type inhibition with respect to antibiotic substrates, indicating binding to both free enzyme and enzyme-substrate complexes.

Efflux Pump SystemInhibition TypeKi Value (μM)Fold Potentiation
AcrAB-TolCMixed competitive12.516-fold
MexAB-OprMNon-competitive8.332-fold
MexCD-OprJCompetitive15.28-fold

The inhibition kinetics demonstrate time-dependent binding with slow association and dissociation rates, suggesting tight binding to the efflux pump protein. This interaction pattern is consistent with binding to an allosteric site that undergoes conformational changes during the transport cycle [10]. The trifluorophenyl substitution enhances binding affinity through hydrophobic interactions with aromatic residues in the pump binding pocket.

Fluorescence-based substrate accumulation assays reveal that 1-(2,4,5-Trifluorophenyl)guanidine increases intracellular concentrations of beta-lactam antibiotics by up to 256-fold in extended-spectrum beta-lactamase producing strains [5]. This potentiation effect correlates with the degree of efflux pump expression, with the greatest enhancement observed in highly resistant clinical isolates.

The compound demonstrates synergistic activity when combined with conventional antibiotics, with fractional inhibitory concentration indices ranging from 0.125 to 0.5 across multiple bacterial species [12]. This synergy extends to carbapenem-resistant strains, suggesting potential applications in treating infections caused by extremely drug-resistant pathogens.

Time-kill kinetic studies demonstrate that the combination of 1-(2,4,5-Trifluorophenyl)guanidine with beta-lactam antibiotics produces bactericidal activity within four hours of exposure [13]. The rapid killing kinetics indicate that efflux pump inhibition allows sufficient intracellular drug accumulation to overcome beta-lactamase-mediated resistance mechanisms.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.05138169 g/mol

Monoisotopic Mass

189.05138169 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types